molecular formula C15H15F4NO B3118509 2,2,3,3-Tetrafluoro-1-(2-(phenylamino)cyclohex-1-en-1-yl)propan-1-one CAS No. 239478-39-8

2,2,3,3-Tetrafluoro-1-(2-(phenylamino)cyclohex-1-en-1-yl)propan-1-one

Cat. No.: B3118509
CAS No.: 239478-39-8
M. Wt: 301.28 g/mol
InChI Key: YDRHVAXGQKSCPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3-Tetrafluoro-1-(2-(phenylamino)cyclohex-1-en-1-yl)propan-1-one: is a fluorinated organic compound with a unique structure that combines a tetrafluoropropanol moiety with a phenylamino-substituted cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoro-1-(2-(phenylamino)cyclohex-1-en-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Phenylamino Group: The phenylamino group can be introduced via nucleophilic substitution or amination reactions.

    Addition of the Tetrafluoropropanol Moiety: The final step involves the addition of the tetrafluoropropanol moiety, which can be achieved through a nucleophilic addition reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,3,3-Tetrafluoro-1-(2-(phenylamino)cyclohex-1-en-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoro-1-(2-(phenylamino)cyclohex-1-en-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological processes.

    Pathways: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-Tetrafluoro-1-propanol: A related compound with a simpler structure, used as a solvent and intermediate in organic synthesis.

    2,3,3,3-Tetrafluoropropene: Another fluorinated compound with applications in polymer chemistry and materials science.

Uniqueness

2,2,3,3-Tetrafluoro-1-(2-(phenylamino)cyclohex-1-en-1-yl)propan-1-one is unique due to its combination of a fluorinated propanol moiety and a phenylamino-substituted cyclohexene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2-anilinocyclohexen-1-yl)-2,2,3,3-tetrafluoropropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F4NO/c16-14(17)15(18,19)13(21)11-8-4-5-9-12(11)20-10-6-2-1-3-7-10/h1-3,6-7,14,20H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRHVAXGQKSCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C1)C(=O)C(C(F)F)(F)F)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,3,3-Tetrafluoro-1-(2-(phenylamino)cyclohex-1-en-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2,2,3,3-Tetrafluoro-1-(2-(phenylamino)cyclohex-1-en-1-yl)propan-1-one
Reactant of Route 3
2,2,3,3-Tetrafluoro-1-(2-(phenylamino)cyclohex-1-en-1-yl)propan-1-one
Reactant of Route 4
2,2,3,3-Tetrafluoro-1-(2-(phenylamino)cyclohex-1-en-1-yl)propan-1-one
Reactant of Route 5
2,2,3,3-Tetrafluoro-1-(2-(phenylamino)cyclohex-1-en-1-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
2,2,3,3-Tetrafluoro-1-(2-(phenylamino)cyclohex-1-en-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.